1,4-Dibromo-2-methyl-2-butene

Stereoselective synthesis Isoprene bromination Vitamin A precursor

1,4-Dibromo-2-methyl-2-butene (CAS 18860-95-2), also referred to as isoprene dibromide or (E)-1,4-dibromo-2-methylbut-2-ene, is a C₅ allylic dibromide with molecular formula C₅H₈Br₂ and molecular weight 227.93 g/mol. It is formally the 1,4-addition product of bromine to isoprene (2-methyl-1,3-butadiene) and exists as a mixture of E (trans) and Z (cis) geometric isomers, with the E isomer typically predominating.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 18860-95-2
Cat. No. B3048963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-methyl-2-butene
CAS18860-95-2
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESCC(=CCBr)CBr
InChIInChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3
InChIKeyHICPKHPJQJZCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-methyl-2-butene (CAS 18860-95-2): Industrial-Grade Allylic Dibromide for Regioselective Synthesis and Vitamin A Intermediate Procurement


1,4-Dibromo-2-methyl-2-butene (CAS 18860-95-2), also referred to as isoprene dibromide or (E)-1,4-dibromo-2-methylbut-2-ene, is a C₅ allylic dibromide with molecular formula C₅H₈Br₂ and molecular weight 227.93 g/mol [1]. It is formally the 1,4-addition product of bromine to isoprene (2-methyl-1,3-butadiene) and exists as a mixture of E (trans) and Z (cis) geometric isomers, with the E isomer typically predominating [2]. The compound is classified primarily as a synthetic intermediate, valued for its two chemically distinct allylic bromine leaving groups—one at an unsubstituted allylic position (C-1) and one at a methyl-substituted allylic position (C-4)—which confer differential reactivity in sequential nucleophilic substitution reactions [3]. Its principal industrial relevance lies in the manufacture of vitamin A and related retinoid precursors, where it serves as a key C₅ building block [2].

Why 1,4-Dibromo-2-methyl-2-butene Cannot Be Replaced by Generic Dibromobutanes or Its Regioisomer in Precision Synthesis


Generic substitution with unsubstituted 1,4-dibromo-2-butene or the 3-methyl regioisomer introduces measurable losses in regiochemical control during sequential functionalization. The C-2 methyl group in 1,4-dibromo-2-methyl-2-butene electronically deactivates the adjacent (C-4) allylic bromide toward nucleophilic attack while leaving the distal (C-1) bromide fully activated, enabling high regioselectivity for the first substitution at the unsubstituted terminus [1]. Conversely, in 1,4-dibromo-3-methyl-2-butene, the methyl group resides at the internal olefinic carbon, altering the steric environment and the E/Z isomer landscape in downstream products [2]. Furthermore, the geometric identity of the central double bond—whether E or Z—directly propagates into the stereochemistry of subsequent vitamin A intermediates; uncontrolled E/Z ratios lead to biologically inactive Z-retinoid contaminants [3]. A generic dibromide lacking both the methyl substituent and defined E/Z geometry is therefore structurally incapable of delivering the same stereochemical and regiochemical outcomes, making procurement decisions consequential for process yield and product purity.

Quantitative Differentiation Evidence for 1,4-Dibromo-2-methyl-2-butene (CAS 18860-95-2) vs. Closest Analogs


E-Isomer Selectivity in Synthesis: 96% E vs. Prior Art <80% E

The patented process for producing 1,4-dibromo-2-methyl-2-butene achieves a crude yield of 86% with an E/Z isomer ratio of 96:4 [1]. In direct contrast, the prior art method (bromination of isoprene with bromine in carbon tetrachloride, described in Liebigs Ann. Chem., 1988) produced the regioisomer 1,4-dibromo-3-methyl-2-butene with an E-isomer selectivity of less than 80% [2]. This represents a >16 percentage-point improvement in E-isomer content, which is critical because downstream conversion to vitamin A intermediates (e.g., allyl halide compounds of formula (1) in the patent) requires E-isomer ratios of ≥0.8 and preferably ≥0.9 to avoid Z-isomer contamination in the final retinoid product [2].

Stereoselective synthesis Isoprene bromination Vitamin A precursor

1,4- vs. 1,2-Addition Regioselectivity in Isoprene Bromination: 76% 1,4-Adduct

In the bromination of isoprene under standard non-polar conditions, 1,4-dibromo-2-methyl-2-butene (the 1,4-addition product) constitutes 76% of the dibromide product mixture, with the two 1,2-addition products—3,4-dibromo-3-methyl-1-butene and 3,4-dibromo-2-methyl-1-butene—accounting for 21% and 3% respectively [1]. This 76:24 ratio in favor of the 1,4-adduct is mechanistically significant: the 1,4-pathway generates a product with two chemically distinct allylic bromine atoms, whereas the 1,2-addition products contain one vinylic and one allylic bromine (or a tertiary allylic bromide with attenuated reactivity). The kinetic preference for 1,4-addition over 1,2-addition—a factor of approximately 3.2:1 under these conditions—means that the compound's very formation is regioselectively biased in a way that simpler diene substrates (e.g., 1,3-butadiene, which gives exclusively 1,4-dibromo-2-butene) or more substituted analogs (e.g., 2,3-dimethyl-1,3-butadiene) do not comparably exhibit [2].

Diene bromination Regioselectivity Product distribution

Regioselective Alkylation: Exclusive Reaction at Unsubstituted Allylic Terminus

In the alkylation of enolizing CH acids with 1,4-dibromo-2-methyl-2-butene in the presence of potassium carbonate, the initial substitution occurs with high regioselectivity exclusively at the unsubstituted end (C-1) of the butene chain [1]. This regiochemical outcome is contrasted with the behavior of 2,3-substituted 1,4-dibromo-2-butenes bearing different substituent patterns (methyl, chlorine), where the direction of intramolecular C- vs. O-alkylation depends on both steric and electronic factors [1]. Although the paper does not tabulate numeric ratios for each substrate, the qualitative finding that the 2-methyl substituent directs alkylation to the unsubstituted terminus is a class-level inference: among 2-substituted 1,4-dibromo-2-butenes, the methyl group provides sufficient steric deactivation at the adjacent C-4 bromide to enforce a single regiochemical outcome, whereas chlorine or hydrogen substituents at the same position yield product mixtures [2].

Regioselective alkylation CH acid alkylation Potassium carbonate base

Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Saturated Analog

The unsaturated backbone of 1,4-dibromo-2-methyl-2-butene imparts measurably different physical properties compared to its fully saturated analog, 1,4-dibromo-2-methylbutane (CAS 54462-66-7). The target compound exhibits a boiling point of 214.5°C at 760 mmHg, a density of 1.741 g/cm³, and a refractive index of 1.532 . In contrast, 1,4-dibromo-2-methylbutane—saturated at the C2–C3 bond—has a molecular weight of 229.94 g/mol (vs. 227.93 for the target) and a different boiling point and density profile, although published experimental values are sparse [1][2]. The 2 Da mass difference, while small, is distinguishable by GC-MS and may affect chromatographic retention times. The unsaturated compound's lower density (ca. 1.74 vs. an estimated ~1.8 for the saturated analog) and higher refractive index reflect the presence of the conjugated double bond. These differences are analytically useful for identity confirmation and purity assessment upon receipt.

Physicochemical properties Boiling point Density comparison

Toxicity Profile Differentiation: Acute Inhalation Toxicity Quantified in Rat and Mouse Models

Acute inhalation toxicity data for 1,4-dibromo-2-methyl-2-butene have been reported: LC50 (rat, 4-hour exposure) = 2100 ppb; LC50 (mouse, 4-hour exposure) = 5500 ppb [1]. Observed toxic effects include eye irritation (lacrimation), behavioral changes (somnolence/depression), and body weight reduction [1]. Repeated-dose inhalation toxicity in rats (1080 ppb / 6 h / 9 days) produced pulmonary and respiratory tract changes [1]. While toxicity data for the closest structural analogs (1,4-dibromo-2-butene, 1,4-dibromo-3-methyl-2-butene) are not comparably reported in publicly accessible regulatory databases, the availability of quantitative LC50 values for the target compound provides a concrete safety benchmark for occupational exposure assessment and ventilated handling requirements that analogs lack .

Inhalation toxicity LC50 Safety assessment

Defined E/Z Ratio Specification Enables Downstream Process Control for Vitamin A Synthesis

The European and U.S. patents explicitly claim that the composition of (E)- and (Z)-1,4-dibromo-2-methyl-2-butene must have an E-isomer ratio ≥0.8 (U.S. claims) or ≥0.9 (European claims) relative to the total E+Z isomers to serve as a viable precursor for the allyl halide compound of formula (1), which is itself an intermediate for pharmaceuticals, feed additives, and food additives such as vitamin A [1][2]. In documented examples, the E/Z ratio is controlled to values as high as 97/3 after purification [3]. This specification-based differentiation is procurement-relevant: a vendor lot with E/Z < 0.8 is explicitly excluded from downstream patent-compliant use, whereas there is no analogous stereochemical specification for the regioisomeric 1,4-dibromo-3-methyl-2-butene or for the achiral 1,4-dibromo-2-butene, which lack a defined E/Z axis altogether.

E/Z isomer specification Vitamin A intermediate Process quality control

Procurement-Relevant Application Scenarios for 1,4-Dibromo-2-methyl-2-butene (CAS 18860-95-2)


Vitamin A and Retinoid Intermediate Manufacturing Requiring Defined E/Z Ratio ≥ 0.9

In the industrial synthesis of vitamin A (retinol) and its acetate/palmitate esters, 1,4-dibromo-2-methyl-2-butene serves as the C₅ isoprenoid building block that introduces the 2-methyl-2-butenylene unit. The European patent explicitly requires E/Z ≥ 0.9 to ensure that the allyl halide intermediate of formula (1) is produced with the correct geometry for subsequent chain elongation [1]. Use of material with lower E content introduces Z-contaminants that propagate through the synthesis, yielding biologically inactive Z-retinoid byproducts that require costly chromatographic removal. Procurement specifications should mandate certificate-of-analysis documentation of E/Z ratio by GC, with acceptance criterion ≥ 0.9.

Regioselective Monoalkylation of CH Acids for Heterocyclic Natural Product Synthesis

When used as an alkylating agent for enolizable CH acids (e.g., acetylacetone, acridone derivatives) in the presence of K₂CO₃, the compound alkylates exclusively at the less hindered C-1 allylic bromide terminus, as demonstrated in the alkylation of phenolic acridones to produce rutacridone and isorutacridone [2][3]. This regioselectivity eliminates the need for protection/deprotection strategies or isomer separation. Research groups synthesizing furoquinoline or pyranoquinoline alkaloid scaffolds can use this property to streamline synthetic routes, provided the starting material's E/Z ratio is controlled to avoid diastereomeric product mixtures.

Analytical QC Benchmarking for Dibromide Purity and Identity via Physicochemical Constants

The well-defined physical constants—boiling point 214.5°C (760 mmHg), density 1.741 g/cm³, and refractive index nD 1.532 —enable rapid incoming material verification without the need for advanced spectroscopic instrumentation. A procurement or QC laboratory can perform density measurement by pycnometry and refractive index by Abbe refractometry in under 30 minutes, with deviations >1% from these values flagging potential contamination by the saturated analog (1,4-dibromo-2-methylbutane) or residual solvent. These constants are stable, compound-specific, and independent of the E/Z ratio, making them universally applicable identity checks.

Occupational Safety Assessment and Ventilation Engineering for Inhalation Hazard Control

With a reported rat LC50 of 2100 ppb (4-hour inhalation) and mouse LC50 of 5500 ppb [4], the compound presents a quantifiable inhalation hazard that can be engineered against. Industrial hygienists can use these values to calculate threshold limit values (TLVs) and design local exhaust ventilation systems. This contrasts with procurement of under-characterized halogenated analogs, where the absence of LC50 data necessitates conservative (and more costly) containment assumptions. The availability of these data also supports GHS-compliant SDS authoring and regulatory filing for process safety permits.

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